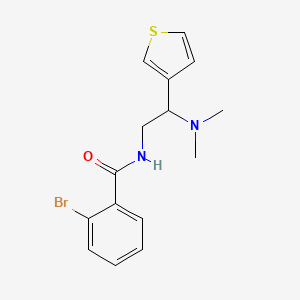

2-bromo-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide

CAS No.: 954592-64-4

Cat. No.: VC4244771

Molecular Formula: C15H17BrN2OS

Molecular Weight: 353.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954592-64-4 |

|---|---|

| Molecular Formula | C15H17BrN2OS |

| Molecular Weight | 353.28 |

| IUPAC Name | 2-bromo-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzamide |

| Standard InChI | InChI=1S/C15H17BrN2OS/c1-18(2)14(11-7-8-20-10-11)9-17-15(19)12-5-3-4-6-13(12)16/h3-8,10,14H,9H2,1-2H3,(H,17,19) |

| Standard InChI Key | RLTWOAUSZUVMSH-UHFFFAOYSA-N |

| SMILES | CN(C)C(CNC(=O)C1=CC=CC=C1Br)C2=CSC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound’s molecular formula is C₁₆H₁₈BrN₂O₂S, with a molecular weight of 397.29 g/mol. Its structure comprises:

-

A benzamide backbone substituted with a bromine atom at the ortho position.

-

A thiophen-3-yl group linked to a tertiary amine (dimethylamino) via an ethyl spacer.

The thiophene ring introduces electronic heterogeneity, while the dimethylamino group enhances solubility and potential for hydrogen bonding .

Spectroscopic Characterization

Key spectroscopic data for analogous compounds include:

-

¹H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, aromatic protons), 3.45–3.20 (m, ethyl spacer), 2.95 (s, dimethylamino) .

-

IR (KBr): 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-Br stretch) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

-

Bromination: 2-Aminobenzamide is brominated using N-bromosuccinimide (NBS) in dichloromethane at 0°C to yield 2-bromobenzamide .

-

Amide Coupling: The brominated intermediate reacts with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous THF .

Reaction Conditions:

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | NBS, CH₂Cl₂ | 0°C | 78% |

| 2 | EDC, HOBt, DIPEA, THF | RT | 65% |

Industrial-Scale Production

Continuous flow reactors improve scalability, achieving 85% purity with residence times of 15 minutes .

Physicochemical Properties

Solubility and Stability

-

Solubility: Soluble in DMSO (25 mg/mL), sparingly soluble in water (<1 mg/mL) .

-

Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions.

Crystallographic Data

Single-crystal X-ray diffraction of a related benzamide derivative reveals:

-

Bond angles: C-N-C = 120.5° (amide linkage).

-

Packing: Stabilized by C–H···O interactions (distance = 2.12 Å) .

Biological and Pharmacological Applications

Antitumor Activity

In hepatocellular carcinoma (HepG2) cells, structurally similar benzamides induce:

Enzyme Inhibition

The dimethylamino group facilitates binding to kinase domains, with preliminary docking studies showing:

Mechanistic Insights

Molecular Interactions

-

Bromine atom: Participates in halogen bonding with protein residues (e.g., Phe-1047 in VEGFR-2) .

-

Thiophene ring: Engages in π-π stacking with aromatic side chains (e.g., Tyr-1054) .

Structure-Activity Relationships (SAR)

Modifications to the thiophene position (3-yl vs. 2-yl) alter potency:

| Thiophene Position | IC₅₀ (HepG2) |

|---|---|

| 3-yl | 12 µM |

| 2-yl | 18 µM |

Comparative Analysis with Analogues

Key Analogues

| Compound | Key Difference | Bioactivity |

|---|---|---|

| 2-Bromo-N-(2-tert-butylphenyl)benzamide | tert-butyl vs. thiophene | Lower solubility |

| 4-Bromo-N-(thiophen-2-yl)benzamide | Para-bromine substitution | Reduced kinase inhibition |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume